2'-(Allyloxy)[1,1'-biphenyl]-2-ol
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Overview
Description
2’-(Allyloxy)[1,1’-biphenyl]-2-ol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an allyloxy group attached to one of the phenyl rings and a hydroxyl group on the other phenyl ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Allyloxy)[1,1’-biphenyl]-2-ol typically involves the allylation of 2-hydroxybiphenyl. One common method includes the reaction of 2-hydroxybiphenyl with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 2’-(Allyloxy)[1,1’-biphenyl]-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-(Allyloxy)[1,1’-biphenyl]-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a biphenyl derivative with a reduced allyloxy group.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2’-allyloxybiphenyl-2-one.
Reduction: Formation of 2’-allyloxybiphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-(Allyloxy)[1,1’-biphenyl]-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2’-(Allyloxy)[1,1’-biphenyl]-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyloxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Allyloxy-2-hydroxybenzophenone: Similar structure with an allyloxy group and a hydroxyl group on a benzophenone scaffold.
2-Allyloxy-3,6,7,10,11-Penta-Pentyloxytriphenylene: Contains multiple allyloxy groups and is used in liquid crystal applications.
Uniqueness
2’-(Allyloxy)[1,1’-biphenyl]-2-ol is unique due to its biphenyl structure, which provides rigidity and stability. The presence of both allyloxy and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
76779-62-9 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(2-prop-2-enoxyphenyl)phenol |
InChI |
InChI=1S/C15H14O2/c1-2-11-17-15-10-6-4-8-13(15)12-7-3-5-9-14(12)16/h2-10,16H,1,11H2 |
InChI Key |
KVSUNYAWLODAJH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC=C1C2=CC=CC=C2O |
Origin of Product |
United States |
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